molecular formula C29H30N2O3 B12705837 6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one CAS No. 156306-84-2

6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one

Cat. No.: B12705837
CAS No.: 156306-84-2
M. Wt: 454.6 g/mol
InChI Key: ZKHPWXJFZAWDGA-UHFFFAOYSA-N
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Description

6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure features multiple functional groups, including dimethylamino, benzyl, and dihydroxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by specific reactions to introduce the dimethylamino and benzyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the benzyl groups.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce modified benzyl compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl and dimethylamino derivatives with comparable structures and functional groups. Examples might include:

  • 4-(Dimethylamino)benzyl alcohol
  • 1,4-Dihydroxy-7H-benzo(a)cyclohepten-7-one derivatives

Uniqueness

6,8-Bis(4-(dimethylamino)benzyl)-1,4-dihydroxy-7H-benzo(a)cyclohepten-7-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

156306-84-2

Molecular Formula

C29H30N2O3

Molecular Weight

454.6 g/mol

IUPAC Name

6,8-bis[[4-(dimethylamino)phenyl]methyl]-1,4-dihydroxybenzo[7]annulen-7-one

InChI

InChI=1S/C29H30N2O3/c1-30(2)23-9-5-19(6-10-23)15-21-17-25-26(28(33)14-13-27(25)32)18-22(29(21)34)16-20-7-11-24(12-8-20)31(3)4/h5-14,17-18,32-33H,15-16H2,1-4H3

InChI Key

ZKHPWXJFZAWDGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3C=C(C2=O)CC4=CC=C(C=C4)N(C)C)O)O

Origin of Product

United States

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